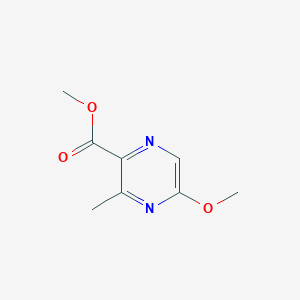
Methyl 5-methoxy-3-methylpyrazine-2-carboxylate
Cat. No. B8759845
M. Wt: 182.18 g/mol
InChI Key: GHOSQYZAQROSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309263B2
Procedure details


To a mixture of methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate (6.5 g, 30.0 mmol) and palladium, 10% wt. on activated carbon (3.19 g, 3.00 mmol) in a 500 mL flask under nitrogen, was added acetone (200 mL) carefully. The flask was cooled to 0° C. and triethylamine (30 mL, 216 mmol) was added followed by formic acid (96%) (5.66 mL, 150 mmol) dropwise. The suspension was warmed to room temperature with stirring and then heated at 40° C. for 1 h. The reaction mixture was concentrated, diluted with saturated sodium hydrogenocarbonate solution and extracted with DCM. The organic layer was dried and concentrated. The crude product was purified by ISCO column chromatography using 0-20% EtOAc in DCM to give methyl 5-methoxy-3-methylpyrazine-2-carboxylate (5.2 g, 95% yield). 1H NMR (300 MHz, CDCl3) δ ppm 8.11 (1H, s), 4.02 (3H, s), 3.97 (3H, s), 2.80 (3H, s)
Name
methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate
Quantity
6.5 g
Type
reactant
Reaction Step One





Yield
95%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[C:5]([CH3:12])=[N:4][C:3]=1[O:13][CH3:14].C(N(CC)CC)C.C(O)=O>[Pd].CC(C)=O>[CH3:14][O:13][C:3]1[N:4]=[C:5]([CH3:12])[C:6]([C:8]([O:10][CH3:11])=[O:9])=[N:7][CH:2]=1
|
Inputs


Step One
|
Name
|
methyl 6-chloro-5-methoxy-3-methylpyrazine-2-carboxylate
|
|
Quantity
|
6.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N=C(C(=N1)C(=O)OC)C)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
5.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was warmed to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 40° C. for 1 h
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with saturated sodium hydrogenocarbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by ISCO column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1N=C(C(=NC1)C(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
